6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Aldosterone Synthase Inhibition Aldehyde Dehydrogenase Inhibition Cardiovascular Drug Discovery

Select this exact 6-bromo-7-fluoro regioisomer for your SAR campaign. The ortho-Br/F substitution pattern is not interchangeable with other regioisomers—bromine-directed cross-coupling proceeds without disturbing the 7-fluoro pharmacophore critical for CYP11B2 (aldosterone synthase) selectivity, ALDH inhibition, and MAO-B/D2R target engagement. Available at ≥95% purity with 1-week lead times from multiple suppliers, eliminating the 8-week delays of custom-synthesized analogs. The saturated lactam core confers distinct conformational advantages over fully aromatic quinoline scaffolds for kinase and CNS programs.

Molecular Formula C9H7BrFNO
Molecular Weight 244.06 g/mol
CAS No. 1156389-00-2
Cat. No. B1371062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one
CAS1156389-00-2
Molecular FormulaC9H7BrFNO
Molecular Weight244.06 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=CC(=C(C=C21)Br)F
InChIInChI=1S/C9H7BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2H2,(H,12,13)
InChIKeyQHBQAFBBDSHWLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1156389-00-2): A Dual-Halogenated Dihydroquinolinone Scaffold for Medicinal Chemistry


6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1156389-00-2) is a heterocyclic organic compound belonging to the dihydroquinolinone family, characterized by bromine and fluorine substitution at the 6- and 7-positions, respectively, on the fused bicyclic scaffold . With a molecular formula of C₉H₇BrFNO and a molecular weight of 244.06 g/mol , this compound serves as a halogenated building block featuring both an ortho-bromo substituent amenable to cross-coupling chemistry and a fluorine atom capable of modulating physicochemical properties [1]. Its saturated lactam ring distinguishes it from fully aromatic quinoline analogs, conferring distinct conformational and reactivity profiles relevant to drug discovery programs targeting kinases, epigenetic regulators, and metabolic enzymes [1].

Procurement Risk: Why In-Class Dihydroquinolinone Analogs Cannot Substitute for 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1156389-00-2)


Generic substitution among dihydroquinolinone analogs is precluded by the regiochemical specificity of the 6-bromo-7-fluoro substitution pattern, which dictates both synthetic utility and biological target engagement. The ortho-relationship between bromine and fluorine at positions 6 and 7 creates a unique electronic environment and steric profile that cannot be replicated by regioisomers such as 7-bromo-5-fluoro or 8-bromo-6-fluoro analogs . Critically, bromination studies on fluorinated quinolin-2(1H)-ones demonstrate that the presence of a fluorine atom at position 6 fundamentally alters electrophilic aromatic substitution regioselectivity—diverting bromination exclusively to position 3 rather than the 3,6-dibromination pathway observed in non-6-fluorinated substrates [1]. This positional constraint means that alternative halogenation patterns yield compounds with divergent reactivity profiles, differential susceptibility to further functionalization, and distinct biological activity signatures that invalidate direct interchange in established synthetic routes or structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1156389-00-2) Relative to Analogs


Patent-Backed Synthetic Utility: Validated Intermediate in Aldosterone Synthase and Aldehyde Dehydrogenase Inhibitor Programs

6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one is explicitly disclosed as a key synthetic intermediate in patent-protected pharmaceutical development programs, a level of documentation absent for most regioisomeric analogs. Specifically, this compound is utilized in the synthesis of aldosterone synthase (CYP11B2) inhibitors, a validated therapeutic target for hypertension and heart failure [1]. Unlike 7-bromo-5-fluoro or 8-bromo-6-fluoro regioisomers, which lack equivalent patent citations in public records, this 6-bromo-7-fluoro substitution pattern has been incorporated into multiple patent filings including those targeting aldehyde dehydrogenase inhibition for cancer therapy and HSP90 inhibition . The downstream product 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-thione (CAS 1404367-60-7) is further documented in NOS inhibitor patents, demonstrating a documented synthetic trajectory from this specific intermediate to biologically active compounds [2].

Aldosterone Synthase Inhibition Aldehyde Dehydrogenase Inhibition Cardiovascular Drug Discovery Oncology

Regioisomer-Specific Reactivity: Bromination Regioselectivity Controlled by 6-Fluoro Substitution

The 6-fluoro substituent in 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one exerts dominant control over electrophilic bromination regioselectivity, a phenomenon systematically characterized for fluorinated quinolin-2(1H)-ones. Experimental data from KBrO₃/HBr bromination studies demonstrate that substrates bearing a fluorine atom at position 6 undergo initial bromination exclusively at position 3, followed by dibromination at positions 3 and 5 or 3 and 8 depending on additional substitution [1]. In stark contrast, fluorinated quinolin-2(1H)-ones lacking a 6-fluoro substituent brominate at positions 3 or 6, yielding 3,6-dibromo products [1]. Density functional theory (DFT) calculations of relative σ-complex energies (ΔE) corroborate the experimentally observed regioselectivity, providing a mechanistic rationale for the divergent reactivity [1]. This 6-fluoro-directed regiocontrol means that 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one cannot be functionally replaced by 5-fluoro or 8-fluoro regioisomers in synthetic sequences requiring predictable electrophilic substitution outcomes.

Synthetic Methodology Regioselective Halogenation Electrophilic Aromatic Substitution DFT Calculations

Commercial Availability Differentiation: Price, Purity, and Lead Time Advantages Over Regioisomeric Analogs

6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one exhibits superior commercial accessibility metrics compared to its closest regioisomeric analogs. The target compound is stocked by multiple suppliers with established pricing and defined lead times: AKSci offers 98% purity material at $507/1g with 1-week USA shipping ; Apollo Scientific maintains UK and US stock ; and multiple vendors including MolCore and Accela provide 95-98% purity grades . In contrast, the closely related analog 6-bromo-7-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS 1935491-81-8, 98% purity) carries a significantly higher price point of €338–€1,355 (approximately $365–$1,465) and extended estimated delivery timelines of approximately 55 days . The 7-bromo-5-fluoro regioisomer (CAS 2055661-94-2) similarly commands €201–€836 with comparable 55-day lead times . This procurement differential—up to 3× price premium and 8× longer lead time for alternative regioisomers—has direct implications for project timelines and reagent budget allocation.

Chemical Procurement Supply Chain Optimization Building Block Sourcing

Dual Halogen Handle for Orthogonal Functionalization: Bromine Cross-Coupling and Fluorine Property Modulation

The 6-bromo-7-fluoro substitution pattern provides two chemically orthogonal handles within a single scaffold: the bromine atom serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the fluorine atom remains inert under these conditions and contributes to pharmacokinetic property modulation (metabolic stability, lipophilicity, pKa). This dual functionality is structurally unique compared to mono-halogenated dihydroquinolinones such as 7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 4590-52-7), which lacks the bromine coupling handle and therefore offers only a single site for diversification . Experimental validation of the bromine reactivity is demonstrated in patent procedures where 6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one undergoes N-alkylation with methyl iodide in the presence of potassium tert-butoxide to yield N-methyl derivatives (MS: 258.0, 259.9 [M+H⁺]) , and in chlorination reactions with N-chlorosuccinimide in DMF . The downstream product map confirms that the 6-bromo position can be further elaborated via thionation with Lawesson's reagent to yield 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-thione [1], establishing a documented diversification pathway from this scaffold.

Cross-Coupling Chemistry Suzuki-Miyaura Buchwald-Hartwig Physicochemical Optimization

High-Impact Application Scenarios for 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS 1156389-00-2)


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization

Medicinal chemistry teams developing aldosterone synthase inhibitors for hypertension, heart failure, or diabetic nephropathy should prioritize this scaffold as a core intermediate. Patent documentation explicitly identifies 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one as a synthetic building block for compounds exhibiting selective CYP11B2 inhibition . The dual-halogen substitution pattern (6-Br, 7-F) allows for parallel optimization: bromine-directed cross-coupling to explore steric and electronic diversity at position 6, while the 7-fluoro substituent maintains metabolic stability and modulates CYP inhibition selectivity. The downstream thione derivative (CAS 1404367-60-7) is further implicated in NOS inhibitor patents, suggesting broader cardiovascular target applicability [1].

Aldehyde Dehydrogenase (ALDH) Inhibitor Development for Oncology

Researchers targeting aldehyde dehydrogenase isoforms implicated in cancer stem cell maintenance and chemotherapy resistance should evaluate this compound as a starting scaffold. Patent literature cites 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one in the context of heterocyclic compounds with ALDH inhibitory activity, specifically for treating cancers, cancer metastasis, and type 2 diabetes . The availability of this exact halogenation pattern at commercial scale with defined purity specifications (95-98%) and 1-week lead times enables rapid initiation of SAR campaigns without the 8-week delays associated with custom-synthesized regioisomers.

Diversity-Oriented Synthesis of MAO-B and Dopamine D2 Receptor Ligands

Neuroscience drug discovery programs focused on monoamine oxidase B (MAO-B) inhibition (Parkinson's disease, depression) or dopamine D2 receptor modulation (schizophrenia, movement disorders) should leverage this scaffold for library generation. The 3,4-dihydroquinolin-2(1H)-one core is established as a privileged pharmacophore for both target classes: C6/C7-substituted derivatives exhibit MAO-B IC₅₀ values as low as 0.0014 µM with 99- to 40,000-fold selectivity over MAO-A [2], while fluorinated analogs demonstrate D2R modulator activity [3]. The orthogonal reactivity of the 6-bromo and 7-fluoro substituents in this specific compound enables efficient parallel library synthesis via Suzuki-Miyaura diversification at the bromine position without disturbing the fluorine-mediated pharmacophore contacts critical for CNS target engagement [4].

Synthetic Methodology Development: Regioselective Halogenation Studies

Academic and industrial process chemistry groups investigating electrophilic aromatic substitution regioselectivity on fluorinated heterocycles should employ this compound as a model substrate. Systematic bromination studies on fluorinated quinolin-2(1H)-ones reveal that 6-fluoro substitution fundamentally redirects bromination from the 3,6-dibromination pathway (observed in non-6-fluorinated analogs) to a 3,5- or 3,8-dibromination outcome [5]. This regiochemical switch, validated by DFT calculations of σ-complex energies, provides a mechanistically informative case study for training predictive models of heterocyclic reactivity and for developing robust synthetic routes to polyhalogenated quinolinone libraries [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.